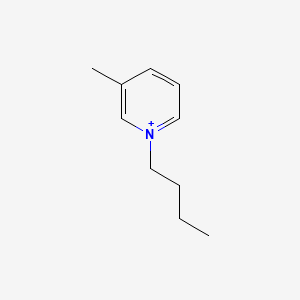

1-Butyl-3-methylpyridinium

描述

Contextualization within Modern Ionic Liquid Chemistry

Ionic liquids are often referred to as "green solvents" due to their low vapor pressure, which reduces air pollution compared to volatile organic solvents. vulcanchem.comresearchgate.net They also exhibit high thermal stability, a wide liquid range, and good solvent properties for a variety of polar and nonpolar substances. smolecule.com

1-Butyl-3-methylpyridinium-based ILs are a significant class of ionic liquids. Unlike the more common imidazolium-based ILs, pyridinium-based ILs lack a second nitrogen atom in the aromatic ring, which alters their electronic properties and intermolecular interactions. smolecule.comnih.gov This structural difference can influence their physical and chemical properties, such as melting point, viscosity, and solubility. capes.gov.br For instance, pyridinium-based ionic liquids have been reported to exhibit higher melting points and polarity compared to their imidazolium (B1220033) counterparts. capes.gov.br

Historical Trajectories and Research Milestones in Pyridinium-Based Ionic Liquids

The exploration of ionic liquids dates back to the early 20th century with the discovery of ethylammonium (B1618946) nitrate (B79036). nih.gov However, significant interest in pyridinium-based ionic liquids emerged later. A key moment in their history was the investigation of 1-butylpyridinium (B1220074) chloride-aluminium chloride ([C4py]Cl-AlCl₃) systems, which were found to be liquid at room temperature over a wide compositional range. nih.gov This discovery opened the door for their use in studying solute electrochemistry. nih.gov

The synthesis of various 1-alkyl-3-methylpyridinium salts, including those with bromide and chloride anions, has been a focus of research. researchgate.net These studies have systematically investigated how the structure of the cation and the nature of the anion affect the resulting ionic liquid's properties. researchgate.nettandfonline.com

A notable area of research has been the comparison between pyridinium- and imidazolium-based ionic liquids. nih.gov Studies using density functional theory and molecular dynamics simulations have provided insights into the differences in their intermolecular interaction strengths, with imidazolium-based ILs generally showing stronger interactions. nih.gov

Methodological Approaches and Key Research Areas for this compound Systems

The study of this compound systems employs a range of experimental and computational techniques. Synthesis typically involves the quaternization of 3-methylpyridine (B133936) with an appropriate butyl halide, such as 1-chlorobutane (B31608) or 1-bromobutane (B133212). vulcanchem.comtandfonline.com

Key Research Areas:

Electrochemistry: this compound salts are widely investigated as electrolytes in electrochemical devices like batteries and supercapacitors due to their ionic conductivity and thermal stability. vulcanchem.comchemimpex.com Research has demonstrated the electrodeposition of silicon from a this compound bis(trifluoromethylsulfonyl)imide ionic liquid. electrochemsci.org

Catalysis: These ionic liquids serve as both solvents and catalysts in various organic reactions, including alkylation, acylation, and condensation reactions. smolecule.com They have been used in the Stetter reaction and to enhance the catalytic activity of zeolites in the conversion of carbohydrates. smolecule.com

Green Chemistry: Their low volatility and potential for recyclability make them attractive as environmentally friendly alternatives to traditional organic solvents. researchgate.netchemimpex.com They have been used in processes that aim to reduce waste and improve efficiency. smolecule.com

Material Science: this compound salts are used in the synthesis and functionalization of advanced materials. smolecule.comvulcanchem.com For example, they have been used to modify the surface properties of zeolites to improve their catalytic performance. smolecule.com

Cellulose (B213188) Dissolution: this compound chloride has shown the ability to dissolve cellulose, a key area of research for the development of new bio-based materials and films. researchgate.net

Analytical Techniques:

A variety of analytical methods are used to characterize these ionic liquids and their interactions with other substances. These include:

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and X-ray Photoelectron Spectroscopy (XPS) are used to analyze the structure and electronic interactions of these compounds. smolecule.com

Calorimetry: Calorimetric methods are employed to determine thermodynamic properties such as excess molar enthalpies. acs.org

X-ray Diffraction: Single-crystal X-ray diffraction is used to examine the crystal structures and identify intermolecular interactions. tandfonline.com

Physicochemical Properties of this compound Salts

The properties of this compound ionic liquids are highly dependent on the associated anion.

| Property | This compound Chloride | This compound Bromide |

| Molecular Formula | C₁₀H₁₆ClN vulcanchem.com | C₁₀H₁₆BrN smolecule.com |

| Molecular Weight | 185.69 g/mol vulcanchem.com | 230.14 g/mol smolecule.com |

| Physical State | Crystalline Powder/Solid vulcanchem.com | White to light yellow solid smolecule.com |

| Melting Point | ~112°C vulcanchem.com | Not specified, but solid at room temp. smolecule.com |

| Solubility | Soluble in water and organic solvents smolecule.com | Soluble in water and organic solvents smolecule.com |

Research Applications of this compound Ionic Liquids

| Research Area | Application | Reference |

| Catalysis | Solvent and catalyst in organic synthesis (e.g., Stetter reaction) | smolecule.com |

| Enhancing catalytic activity of zeolites for carbohydrate conversion | smolecule.com | |

| Electrochemistry | Electrolyte in batteries and supercapacitors | vulcanchem.comchemimpex.com |

| Electrodeposition of silicon | electrochemsci.org | |

| Material Science | Functionalization of materials like zeolites | smolecule.com |

| Development of advanced materials with unique properties | vulcanchem.com | |

| Green Chemistry | Environmentally friendly solvent to reduce waste | smolecule.comchemimpex.com |

| Dissolution of cellulose for bio-based materials | researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-butyl-3-methylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N/c1-3-4-7-11-8-5-6-10(2)9-11/h5-6,8-9H,3-4,7H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADKKHHMGSWSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393180 | |

| Record name | 1-Butyl-3-methylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125867-77-8 | |

| Record name | 1-Butyl-3-methylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Purity Considerations for 1 Butyl 3 Methylpyridinium Salts

Optimized Synthetic Routes for 1-Butyl-3-methylpyridinium Cation Precursors

The formation of the this compound cation is the initial and crucial step in the synthesis of this class of ionic liquids. This typically involves the quaternization of a pyridine (B92270) derivative, where a butyl group is introduced to the nitrogen atom of the pyridine ring.

Quaternization Reactions of N-Alkylpyridinium Derivatives

The primary method for synthesizing the this compound cation is through the quaternization of 3-methylpyridine (B133936). ontosight.aiontosight.ai This reaction involves the direct alkylation of the nitrogen atom in the 3-methylpyridine ring with a suitable butyl-containing reagent. ontosight.ai A common approach is the reaction of 3-methylpyridine with a butyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane (B31608). tandfonline.comua.edu

The reaction is typically carried out by heating the mixture, often under reflux, for a specified period to ensure complete reaction. tandfonline.comua.edu The choice of solvent can influence the reaction efficiency. For instance, ethyl acetate (B1210297) is a commonly used solvent for this type of reaction. tandfonline.comua.edu The quaternization reaction directly yields the this compound cation paired with the halide anion from the alkylating agent. ontosight.ai

It is important to note that the quaternization reaction conditions can be optimized to improve yield and purity. Factors such as reaction time, temperature, and the molar ratio of reactants are key parameters. For example, prolonged heating is sometimes necessary to drive the reaction to completion.

Table 1: Quaternization Reaction for this compound Halides

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-methylpyridine | 1-bromobutane | Ethyl acetate | Reflux | This compound bromide | tandfonline.com |

| 3-picoline (3-methylpyridine) | 1-chlorobutane | Ethyl acetate | Reflux | This compound chloride | tandfonline.com |

| 3-methylpyridine | Butyl bromide | Not specified | Not specified | This compound bromide | ontosight.ai |

Strategies for Butyl Chain Introduction and Functionalization

The introduction of the butyl chain is a defining feature of the this compound cation. The most direct strategy is the use of a butyl halide, such as 1-bromobutane or 1-chlorobutane, in the quaternization reaction with 3-methylpyridine. tandfonline.comua.edu The choice of the halogen on the butyl group can affect the reactivity and the resulting halide anion in the initial ionic liquid salt.

Beyond simple alkylation, functionalization of the butyl chain is a potential strategy to tune the properties of the resulting ionic liquid. However, for the specific case of this compound, the focus is typically on the direct attachment of an unfunctionalized butyl group. The structure of the butyl group, being a straight chain, influences the physical properties of the ionic liquid, such as its viscosity and melting point. tandfonline.com

Anion Metathesis and Formation of Diverse this compound Salts

Following the synthesis of the this compound halide precursor, a common subsequent step is anion metathesis (or anion exchange) to create a variety of this compound salts with different anions. tandfonline.comosti.gov This allows for the fine-tuning of the ionic liquid's properties for specific applications.

Influence of Counterion Identity on Synthetic Efficacy

The identity of the counterion has a significant impact on the properties of the resulting ionic liquid. The anion exchange process typically involves reacting the initial this compound halide with a salt containing the desired new anion. google.com The choice of the new anion and the reaction conditions are critical for synthetic efficacy.

For example, to synthesize this compound hexafluorophosphate (B91526) ([b3mpy][PF6]), the corresponding halide salt (chloride or bromide) is reacted with a hexafluorophosphate salt. tandfonline.com The solubility of the reactants and products plays a key role in driving the reaction to completion. Often, the newly formed inorganic halide salt (e.g., NaCl or KBr) is insoluble in the reaction medium and can be removed by filtration. google.com

The nature of the anion also affects the physical state and properties of the final ionic liquid. For instance, halide salts often have higher melting points compared to salts with larger, more complex anions like hexafluorophosphate. tandfonline.com The interactions between the cation and anion, such as hydrogen bonding, are influenced by the anion's identity and play a crucial role in determining the material's properties. tandfonline.comresearchgate.net

Table 2: Examples of Anion Metathesis for this compound Salts

| Starting Salt | Metathesis Reagent | Product | Reference |

|---|---|---|---|

| This compound chloride | Hexafluorophosphate salt | This compound hexafluorophosphate | tandfonline.com |

| This compound bromide | Sodium tetrafluoroborate (B81430) | This compound tetrafluoroborate |

Integration of Green Chemistry Principles in this compound Synthesis

The synthesis of ionic liquids, including this compound salts, is increasingly being viewed through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. semanticscholar.orgroyalsocietypublishing.org Key considerations include the use of less hazardous reagents, minimizing waste, and improving energy efficiency. royalsocietypublishing.orgunibo.it

In the context of this compound synthesis, green chemistry principles can be applied in several ways. For example, choosing solvents that are less toxic and easily recyclable can reduce the environmental impact of the process. royalsocietypublishing.orgsmolecule.com Some syntheses aim to be solvent-free, which further aligns with green chemistry goals. researchgate.net

The recyclability of the ionic liquid itself is a significant aspect of its "green" credentials. smolecule.com The low volatility of many ionic liquids, including this compound derivatives, reduces air pollution compared to traditional volatile organic solvents. royalsocietypublishing.orgsmolecule.com Furthermore, developing synthetic routes that are more atom-economical, meaning a higher proportion of the reactants are incorporated into the final product, is a central tenet of green chemistry. royalsocietypublishing.org

Advanced Purification Techniques for this compound Ionic Liquids

The purity of ionic liquids is of paramount importance as impurities can significantly alter their physicochemical properties. researchgate.net Common impurities include residual starting materials, solvents, and byproducts from the synthesis, such as halide ions from the quaternization step. researchgate.net

Several advanced purification techniques are employed to achieve high-purity this compound ionic liquids. After the initial synthesis and separation of the product, washing with a suitable solvent, such as ethyl acetate, can remove unreacted starting materials. tandfonline.comua.edu

For removing halide impurities, which can be detrimental in many applications, methods like treatment with decolorizing charcoal followed by filtration are used. google.com Another effective method is the use of ion-exchange resins. In this technique, a solution of the ionic liquid is passed through a column packed with a resin that selectively removes the unwanted halide ions.

Drying under high vacuum is a crucial final step to remove any residual water and volatile organic solvents. google.comnih.gov The water content is a particularly important purity parameter, and its level is often determined using Karl Fischer titration. researchgate.net Techniques such as distillation, extraction, and membrane separation are also employed for the recovery and purification of ionic liquids from reaction mixtures. nih.gov

Strategies for Halide Impurity Abatement and Solvent Removal

The most common route to synthesizing this compound halides is the quaternization of 3-methylpyridine with a suitable butyl halide, such as 1-chlorobutane or 1-bromobutane. While effective, this method often leads to the presence of unreacted starting materials and halide impurities in the final product. The removal of these impurities is a crucial step in obtaining a high-purity ionic liquid.

Halide Impurity Abatement:

Several methods are employed to reduce or eliminate halide impurities from ionic liquids. The choice of method often depends on the specific properties of the ionic liquid and the desired level of purity.

Anion Exchange Resins (AER): A highly effective method for removing halide impurities is the use of anion exchange resins. nih.govdoaj.orgresearchgate.net This technique not only allows for the exchange of the halide anion for a different anion but also significantly reduces the halide content in the final product. nih.govdoaj.orgresearchgate.net The process typically involves passing a solution of the crude halide salt through a column packed with a suitable anion exchange resin. The resin is pre-loaded with the desired anion (e.g., acetate, lactate, tetrafluoroborate), which then exchanges with the halide ions in the ionic liquid. This method has been shown to be effective for a range of heteroaromatic salts, including pyridinium-based systems. nih.govdoaj.orgresearchgate.net The efficiency of the exchange can be influenced by the solvent used, with methanol (B129727) and acetonitrile (B52724) being common choices. nih.gov

Table 1: Illustrative Results of Halide-to-Anion Exchange in Heteroaromatic Ionic Liquids using Anion Exchange Resin (AER) in Methanol

| Cation | Initial Anion | Target Anion | Yield (%) | Final Halide Content (ppm) |

| Imidazolium-based | Iodide | Acetate | 99 | < 13 |

| Imidazolium-based | Iodide | Lactate | 95 | < 13 |

| Imidazolium-based | Bromide | Acetate | >95 | < 6 |

| Imidazolium-based | Bromide | Lactate | 99 | < 6 |

| Pyridinium-based | Bromide | Acetate | >95 | < 6 |

| Pyridinium-based | Bromide | Lactate | 99 | < 6 |

Data adapted from a study on anion exchange in heteroaromatic salts. rsc.org The results for pyridinium-based salts are analogous to those observed for imidazolium (B1220033) systems, demonstrating the broad applicability of the method.

Metathesis Reactions: Another common approach is a metathesis reaction where the halide salt is reacted with a salt containing the desired anion, often a sodium or potassium salt. For instance, to prepare this compound tetrafluoroborate, the corresponding bromide salt can be reacted with sodium tetrafluoroborate (NaBF₄). orgsyn.org The resulting sodium bromide, which is insoluble in many organic solvents, can then be removed by filtration. orgsyn.org The completeness of the reaction and removal of the halide byproduct are crucial for the purity of the final ionic liquid. A patent describes a similar process for preparing 1-butylpyridinium (B1220074) tetrafluoroborate from 1-butylpyridinium bromide using triethyloxonium (B8711484) tetrafluoroborate, which results in volatile byproducts that are easily removed. google.com

Washing and Extraction: For water-soluble halide salts, washing with water can be a simple method to remove some impurities. However, for hydrophobic ionic liquids, liquid-liquid extraction with water can be employed to remove hydrophilic impurities. rsc.org Conversely, unreacted organic starting materials can often be removed by washing the crude product with a non-polar solvent like ethyl acetate.

Solvent Removal:

After the synthesis and initial purification steps, the removal of residual solvents is paramount. Due to the negligible vapor pressure of ionic liquids, volatile solvents can be effectively removed under reduced pressure.

Rotary Evaporation: This is a standard technique used to remove the bulk of the solvent from the ionic liquid. The process involves rotating the flask containing the mixture under vacuum, which increases the surface area for evaporation and allows for efficient solvent removal at a lower temperature, thus minimizing thermal decomposition of the ionic liquid. mdpi.com

High-Vacuum Drying: To remove trace amounts of solvent and water, the ionic liquid is typically dried under high vacuum (e.g., 0.1 mbar or lower) at an elevated temperature (e.g., 50-80°C) for an extended period (e.g., 24 hours). mdpi.com This ensures the removal of any remaining volatile organic compounds and water, which can significantly affect the ionic liquid's properties.

Refined Chromatographic and Distillation Protocols for High Purity

For applications requiring exceptionally high purity, further purification steps such as chromatography and distillation may be necessary.

Refined Chromatographic Protocols:

Chromatography is a powerful technique for separating and purifying compounds. For ionic liquids, ion chromatography and high-performance liquid chromatography (HPLC) are particularly relevant.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound salts. Commercial suppliers often specify a purity of ≥98.0% or higher as determined by HPLC. avantorsciences.comchemimpex.comtcichemicals.com While specific preparative HPLC protocols for this compound are not widely published in academic literature, analytical methods for pyridinium (B92312) cations often utilize reversed-phase columns with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as potassium phosphate). mdpi.com

Ion Chromatography (IC): Ion chromatography is a specialized technique used for the determination of ionic species. It has been successfully employed for the quantification of halide impurities in various ionic liquids, with detection limits in the parts-per-million (ppm) range. researchgate.netresearchgate.net This method can also be used to analyze the cationic component, providing a comprehensive purity profile. mdpi.com The use of a strong cation exchange adsorbent has been investigated for the analysis of 4-methyl-N-butylpyridinium, a closely related compound. mdpi.com

Distillation Protocols:

Distillation of ionic liquids is challenging due to their low vapor pressure and the potential for thermal decomposition, especially for halide-containing salts. mdpi.comnist.gov However, for some thermally stable ionic liquids, vacuum distillation can be a viable purification method.

Vacuum Distillation: This technique involves heating the ionic liquid under a high vacuum to lower its boiling point, thereby allowing it to vaporize and be collected as a purified distillate. This method can be effective in removing non-volatile impurities. However, for many ionic liquids, including this compound halides, there is a significant risk of decomposition at the required temperatures. mdpi.comnist.gov The main decomposition products for 1-alkyl-3-methylpyridinium halides are typically 3-methylpyridine and the corresponding alkyl halide. Research on the distillation of various aprotic ionic liquids has shown that some can be distilled at low pressures (e.g., <0.1 mbar) and high temperatures (200-300°C) without significant decomposition. nist.gov The success of this method is highly dependent on the specific chemical structure of the ionic liquid.

Advanced Spectroscopic and Structural Elucidations of 1 Butyl 3 Methylpyridinium Systems

Vibrational Spectroscopy (FTIR, Raman) for Intermolecular Interactionsnih.govtandfonline.comacs.orgresearchgate.net

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the intermolecular forces within 1-Butyl-3-methylpyridinium-based ionic liquids. nih.govresearchgate.net These methods are highly sensitive to the local environment of molecules, allowing for detailed analysis of cation-anion interactions, hydrogen bonding, and conformational states. nih.govtandfonline.com The main origins of intermolecular vibrations are Coulombic forces and directional hydrogen-bonding interactions. nih.gov In pyridinium-based ionic liquids, spectral shifts, particularly in the C-H stretching regions of the pyridinium (B92312) ring and the alkyl chain, provide direct evidence of the strength and nature of these interactions. acs.orgresearchgate.net

Analysis of Cation-Anion Hydrogen Bonding Networkstandfonline.comacs.orgrsc.org

The interactions between the this compound cation and its counter-anion are dominated by hydrogen bonds (H-bonds). tandfonline.comrsc.org These interactions are highly directional and show a strong preference for specific positions on the pyridinium ring. tandfonline.com Studies combining spectroscopy with Density Functional Theory (DFT) calculations show that the bulk structure of halide salts is primarily governed by H-bond interactions between the anion (e.g., Cl⁻, Br⁻, I⁻) and the ortho protons of the pyridinium ring. rsc.org

When this compound dicyanamide (B8802431) is mixed with a cosolvent like dimethylsulfoxide (DMSO), Attenuated Total Reflection (ATR)-FTIR spectroscopy reveals that the hydrogen-bonding interactions involving the cation are enhanced during the dilution process. acs.org This is evidenced by shifts in the vibrational frequencies associated with the C-H groups of the pyridinium ring and the butyl chain. The positive excess peaks in the IR spectra indicate that both pyridinium Cring–H and Calkyl–H involved H-bonds are strengthened when interacting with the solvent. acs.org In the solid state, crystal structure analysis of salts like this compound hexafluorophosphate (B91526) shows that cation-anion interactions are represented by highly directional hydrogen bonds. tandfonline.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interacting Species | Observed Effect | Reference |

|---|---|---|---|---|

| Pyridinium Ring C–H Stretch | ~3100 - 3200 | Anions (e.g., Halides, DCA⁻), Solvents (e.g., DMSO) | Blue-shift (frequency increase) upon stronger H-bonding interaction. | acs.orgrsc.org |

| Alkyl Chain C–H Stretch | ~2800 - 3000 | Anions, Solvents | Frequency shifts indicate changes in the local environment and interaction strength. | acs.org |

| Intermolecular Vibration (Cation-Anion) | ~90 - 100 | Tetrafluoroborate (B81430) Anion (BF₄⁻) | Peak frequency determined mainly by Coulomb interaction, with a minor role from H-bonds. | nih.gov |

Solvent-Induced Conformational Changes in this compound Cationstandfonline.comresearchgate.netacs.org

The conformation of the this compound cation, particularly the orientation of its flexible butyl tail, is sensitive to the surrounding environment, including the nature of the anion and the presence of solvents. tandfonline.comacs.org The butyl chain can adopt different rotational isomers, such as anti and gauche conformations, about its C-C bonds. tandfonline.com

In the crystal structure of this compound hexafluorophosphate, the two torsion angles about the alkyl C-C bonds in the butyl chain are both in an anti conformation, causing the tail to bend away from the ring. tandfonline.com This contrasts with other pyridinium salts where gauche conformations have been observed. tandfonline.com The specific conformation is a result of a delicate balance between intramolecular forces and intermolecular packing forces, including van der Waals interactions and hydrogen bonds. tandfonline.com

Studies on mixtures of this compound tetrafluoroborate with water and various alkanols show that the interactions significantly affect the system's thermodynamic properties, implying structural and conformational adjustments. acs.org The presence of a solvent can mediate cation-anion interactions, allowing the butyl chain greater conformational freedom or, conversely, locking it into a specific orientation to optimize solvation. This interplay demonstrates that the cation's conformation is not static but dynamically responds to changes in its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Relativistic Structural Insightsrsc.orgresearchgate.netacs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for investigating the dynamic processes and detailed structural features of this compound systems in the liquid state. rsc.org It provides insights into rotational dynamics, conformational isomerism, ion diffusion, and even subtle relativistic effects that are not easily accessible by other methods. rsc.orgacs.orgnih.gov

Relativistic Effects on NMR Chemical Shifts in Heavy Anion Systemsnih.govresearchgate.netresearchgate.net

A fascinating aspect revealed by NMR studies and relativistic quantum chemical calculations is the influence of heavy anions (containing atoms like bromine and iodine) on the NMR chemical shifts of the "light atoms" (¹H, ¹³C, ¹⁵N) of the this compound cation. nih.govresearchgate.net This phenomenon, known as the "through-space" relativistic effect, arises from the non-covalent interaction between the heavy anion and the cation. nih.govresearchgate.net

Theoretical investigations on this compound trihalide ([BMPy][X₃], where X = Cl, Br, I) systems have shown that heavy anions induce a significant deshielding effect (a downfield shift in the NMR spectrum) on the cation's nuclei. nih.govresearchgate.net This effect is substantial for iodide (I⁻ and I₃⁻), smaller but still present for bromide, and almost negligible for chloride-based anions. nih.govresearchgate.net The effect is a direct consequence of the heavy atom's influence on the electron density around the neighboring light atoms, a phenomenon that is not captured by non-relativistic calculations. The chemical shifts of the carbon atoms in the aromatic ring exhibit an inverse halogen dependence, which has been rationalized based on the nature of the cation-anion orbital interactions. nih.govresearchgate.net

| Anion | Observed Relativistic Effect on Cation NMR Shifts | Magnitude | Reference |

|---|---|---|---|

| Chloride (Cl⁻, Cl₃⁻) | Appreciable relativistic shift is not produced. | Negligible | nih.govresearchgate.net |

| Bromide (Br⁻, Br₃⁻) | A small but non-zero deshielding effect is observed. | Small | nih.govresearchgate.net |

| Iodide (I⁻, I₃⁻) | A sizeable deshielding effect is observed in ion pairs. | Significant (~1 ppm on average for interacting protons) | nih.govresearchgate.netresearchgate.net |

Diffusion Studies in this compound-Based Solutionsresearchgate.netmdpi.commagritek.com

Pulsed-Field Gradient Spin-Echo (PFG-SE) NMR is a powerful, non-invasive technique used to measure the self-diffusion coefficients of ions in ionic liquids. mdpi.commagritek.com By independently tracking the NMR-active nuclei of the cation (e.g., ¹H) and the anion (if applicable, e.g., ¹⁹F), this method provides detailed information about the translational mobility of each species. mdpi.com

Studies comparing this compound ([BMPy]⁺)-based ionic liquids with their 1-butyl-3-methylimidazolium ([BMIM]⁺) analogues reveal important differences in ion mobility. researchgate.net Generally, the intermolecular interaction strength of [BMIM]⁺-based ILs is found to be stronger than that of [BMPy]⁺-based ILs. researchgate.net The existence of strong hydrogen bonds, such as those in systems with HSO₄⁻ anions, tends to increase the liquid's density and decrease the self-diffusion coefficient of the ions. researchgate.net The diffusion coefficient is a key parameter reflecting the viscosity and charge transport properties of the ionic liquid, making these NMR studies crucial for applications in electrochemistry and as reaction media.

| Ionic Liquid System | Ion | Diffusion Coefficient (D) | Conditions | Reference |

|---|---|---|---|---|

| LiFSI:PYR13FSI (Pyrrolidinium-based) | Cation/Anion/Li⁺ | ~8.0 x 10⁻¹² m²/s | Room Temperature | magritek.com |

| LiFSI:EmimFSI (Imidazolium-based) | Cation/Anion/Li⁺ | ~2.0 x 10⁻¹¹ m²/s | Room Temperature | magritek.com |

| [BMIM][PF₆] | Cation | ~1.0 x 10⁻¹¹ m²/s | 293.2 K | doi.org |

| [VBBI]TFSI (monomer IL) | Mean (Dₘₑₐₙ) | ~2.0 x 10⁻¹¹ m²/s | 313 K | mdpi.com |

Electrochemical Behavior and Charge Transport Phenomena in 1 Butyl 3 Methylpyridinium Ionic Liquids

Ionic Conductivity Mechanisms in 1-Butyl-3-methylpyridinium Systems

The ionic conductivity of this compound-based ionic liquids is a critical parameter that dictates their performance as electrolytes. It is fundamentally governed by the mobility of the constituent ions, which is influenced by factors such as temperature, pressure, and the nature of the anion and any co-solvents present.

The ionic conductivity of this compound ionic liquids demonstrates a strong dependence on temperature. For instance, in the case of this compound bis(trifluoromethylsulfonyl)imide ([C4mpy][NTf2]), the electrical conductivity increases as the temperature rises. cyberleninka.ruacs.org This behavior is typical for ionic liquids and can be described by the Vogel-Fulcher-Tammann (VFT) equation, which relates ionic conductivity to the proximity of the temperature to the glass transition temperature. acs.org The increase in temperature leads to a decrease in viscosity, which in turn enhances the mobility of the charge-carrying ions. acs.org

The isobaric thermal expansivity, a measure of how volume changes with temperature at constant pressure, has been studied for related pyridinium-based ionic liquids like this compound tetrafluoroborate (B81430) ([C4mpyr][BF4]). acs.org These studies, conducted over a range of temperatures and pressures, provide insights into the free volume available for ionic motion, which is a key factor in determining ionic transport efficiency. acs.org Generally, an increase in pressure leads to a decrease in free volume and consequently, a reduction in ionic conductivity.

The following table presents the conductivity of this compound triflate at 30 °C. iolitec.de

| Compound | Conductivity (mS/cm) | Temperature (°C) |

| This compound triflate | 2.35 | 30 |

This interactive table is based on data from Iolitec. iolitec.de

The charge carriers in this compound ionic liquids are the this compound cation and its corresponding anion. The dynamics of these charge carriers are complex and can involve both individual ion migration and the movement of ion pairs or larger aggregates. cyberleninka.ruresearchgate.net In dilute solutions of this compound bis{(trifluoromethyl)sulfonyl}amide ([Bmpy][NTf2]) in polar solvents like acetonitrile (B52724), dimethyl sulfoxide, and dimethylformamide, ion association has been observed. cyberleninka.ru The extent of this association is quantified by the association constant (Ka), which can be determined from electrical conductivity measurements. cyberleninka.ru

The Walden product, which is the product of the molar conductivity at infinite dilution and the viscosity of the solvent, is often used to assess the degree of ionicity or the extent of ion pairing in an ionic liquid system. cyberleninka.ru For [Bmpy][NTf2] in the aforementioned polar solvents, the Walden product changes with increasing temperature, indicating a complex interplay between ion solvation and association. cyberleninka.ru The mobility of charge carriers is also influenced by the viscosity of the ionic liquid itself. For example, this compound triflate has a viscosity of 117 cP at 25 °C. iolitec.de

Impact of Temperature and Pressure on Ionic Transport Efficiency

Electrochemical Stability Windows and Redox Processes of this compound Salts

The electrochemical stability window (ESW) of an ionic liquid is a critical parameter that defines the potential range within which it can be used without undergoing electrochemical decomposition. researchgate.net This window is determined by the anodic and cathodic limits, which are in turn dependent on the chemical nature of the cation and anion, as well as the electrode material. researchgate.netelectrochemsci.org

The electrochemical stability of ionic liquids with pyridinium-based cations, such as this compound, has been investigated. iolitec.de Generally, pyridinium-based ionic liquids tend to have a smaller electrochemical window compared to some other classes of ionic liquids, such as those based on pyrrolidinium (B1226570) cations. iolitec.de The cathodic limit is typically determined by the reduction of the this compound cation, while the anodic limit is set by the oxidation of the anion. researchgate.net

In the context of silicon electrodeposition from this compound bis(trifluoromethylsulfonyl)imide ([BMPy]Tf2N), the cathodic reduction of the electrolyte was found to be strongly dependent on the working electrode material. electrochemsci.org Linear sweep voltammetry studies on Au, Al, and Cu electrodes showed the possibility of electrodepositing elemental silicon, while an Ag electrode exhibited a smaller reductive potential window. electrochemsci.org In the pure ionic liquid on an Au electrode, the breakdown of the [BMPy] cation was observed at potentials below -2 V. electrochemsci.org

In solutions containing a precursor, such as SiCl4 in [BMPy]Tf2N, new redox processes can be observed within the electrochemical window of the ionic liquid. electrochemsci.org For the electrodeposition of silicon, two cathodic peaks were detected at approximately -0.5 V and -1.3 V on an Au electrode. electrochemsci.orgresearchgate.net The peak at -1.3 V corresponds to the electrodeposition of elemental silicon, while the peak at -0.5 V is thought to be related to the electrochemical reduction of silicon species from a +4 oxidation state to a less positive value. electrochemsci.orgresearchgate.net

The presence of the electroactive species can also affect the decomposition of the ionic liquid itself. For instance, in the SiCl4-containing electrolyte, the cathodic decomposition of the ionic liquid, which occurs at -1.8 V in the pure ionic liquid, was not observed up to -2.0 V. electrochemsci.orgresearchgate.net This suggests that the deposited silicon thin film may passivate the electrode surface and prevent the reduction of the [BMPy] cation. researchgate.net

Anodic and Cathodic Limits in Diverse Electrode Environments

Interfacial Electrochemistry of this compound with Electrode Materials

The interface between the this compound ionic liquid and the electrode surface plays a crucial role in electrochemical processes. researchgate.netiu.edu The structure of the electrical double layer and the adsorption of ionic species can significantly influence reaction kinetics and the morphology of electrodeposited materials. researchgate.net

In the context of zinc electrodeposition from an aqueous sulfate (B86663) bath, this compound bromide ([BMPy]Br) has been used as an additive. researchgate.netnmfrc.org Potentiodynamic polarization and cyclic voltammetry studies indicated that [BMPy]Br has a pronounced inhibiting effect on the electroreduction of Zn+2. researchgate.netnmfrc.org This inhibitory effect is attributed to the adsorption of the ionic liquid on the metal surface, which leads to more leveled and fine-grained zinc deposits. researchgate.net

The interaction of this compound-based ionic liquids with different electrode materials has been explored, particularly for electrodeposition applications. electrochemsci.org The choice of electrode material (e.g., Au, Al, Cu) can influence the potential at which the electrodeposition of a target material occurs and can also affect the potential for the decomposition of the ionic liquid itself. electrochemsci.org For example, in the electrodeposition of silicon from [BMPy]Tf2N with SiCl4, strong cathodic peaks were observed at more negative potentials on Al and Cu electrodes compared to an Au electrode, suggesting the possibility of simultaneous decomposition of the ionic liquid. electrochemsci.org

Electric Double Layer Structure and Capacitance Characteristics

The structure of the electric double layer (EDL) at the interface between an electrode and an ionic liquid (IL) is fundamentally different from that in conventional dilute electrolyte solutions. Due to the high concentration of ions in a solvent-free IL, the EDL is not adequately described by mean-field theories like the Gouy-Chapman model. ut.ee Instead, the interface is characterized by a dense, liquid-like environment where strong ion-ion interactions and the sheer size of the ions lead to the formation of a distinct, layered structure extending several ion diameters into the bulk liquid. osti.gov This structure typically consists of alternating layers of cations and anions, with the layer closest to the electrode being composed of counter-ions. The specific arrangement and orientation of these ions are influenced by the electrode potential, the nature of the electrode material, and the intrinsic properties of the IL's cation and anion. osti.govrsc.org

While specific data for this compound is limited, studies on the closely related isomer, 1-butyl-4-methylpyridinium tetrafluoroborate ([BMPy][BF4]), provide valuable insights. In graphene-based electrochemical double-layer capacitors, [BMPy][BF4] has been explored as an electrolyte. researchgate.net Its high viscosity is often mitigated by dilution with organic solvents like acetonitrile (AN) or propylene (B89431) carbonate (PC) to improve performance. The addition of such solvents not only lowers viscosity but also influences the electrochemical stability window and specific capacitance. For instance, a mixture with a 3:1 weight ratio of [BMPy][BF4] to acetonitrile achieved a specific energy of 49 Wh kg⁻¹ and a high specific power of 4.13 kW kg⁻¹. researchgate.net The capacitance is also sensitive to temperature; for many ILs, the capacitance tends to increase with temperature, although opposite trends have also been observed, suggesting complex interactions at the interface. ut.eersc.orgresearchgate.net

Table 1: General Capacitance Characteristics of Pyridinium-Based Ionic Liquid Electrolytes

| Property | General Observation | Influencing Factors | Citation |

| C-E Curve Shape | Typically U-shaped or camel-shaped, differing from simple parabolic curves. | Ion size/shape, electrode material, potential, ion-ion correlations. | acs.org |

| Operating Voltage | Can achieve wide potential windows (e.g., 2.2 V for some [BMPy][BF4] systems). | Cation/anion stability, presence of co-solvents. | researchgate.net |

| Specific Capacitance | Dependent on electrode material and electrolyte composition (e.g., IL/solvent ratio). | Porosity and surface area of the electrode, ionic conductivity of the electrolyte. | researchgate.net |

| Temperature Effect | Often, capacitance increases with temperature, but this is not a universal rule. | Changes in viscosity, ionic mobility, and EDL structure with temperature. | ut.eersc.org |

Ion Adsorption/Desorption Kinetics at Solid-Liquid Interfaces

The kinetics of ion adsorption and desorption at the electrode-electrolyte interface are critical for understanding and controlling electrochemical processes such as electrodeposition, catalysis, and charge storage. In the context of this compound ([BMPy]+) based ionic liquids, these kinetics have been investigated, particularly when the IL is used as an additive.

A notable study explored the influence of this compound bromide ([BMPy]Br) on the electrodeposition of zinc from an acidic sulfate solution onto a steel substrate. nmfrc.org The study employed cyclic voltammetry (CV) and potentiodynamic polarization techniques to probe the reaction kinetics. The results indicated that the addition of [BMPy]Br had a significant inhibiting effect on the reduction of Zn²⁺ ions. This inhibition is attributed to the adsorption of the [BMPy]⁺ cations onto the cathode surface, which blocks active sites for zinc deposition. nmfrc.org

The CV measurements showed that adding the ionic liquid increased the nucleation overpotential, confirming an inhibition of the electrodeposition process. nmfrc.org Furthermore, analysis of the polarization curves allowed for the determination of key kinetic parameters. It was found that the exchange current density (i₀), which is a measure of the rate of the electrochemical reaction at equilibrium, markedly decreased as the concentration of [BMPy]Br increased. A decrease in i₀ signifies that the rate of Zn²⁺ ion transfer across the electric double layer is inhibited by the adsorbed IL. nmfrc.org The study concluded that the adsorption of the [BMPy]⁺ cation on the cathode surface during zinc electrodeposition follows the Langmuir adsorption isotherm. nmfrc.org

Similarly, research using carbon paste electrodes modified with this compound chloride ([N–C4–3C1Py]Cl) for the detection of organic compounds found that the irreversible electrode reaction was controlled by an adsorption process. researchgate.net These findings collectively demonstrate that the this compound cation actively participates in interfacial processes through adsorption, directly influencing the kinetics of charge transfer reactions.

Table 2: Kinetic Parameters for Zinc Electrodeposition in the Presence of this compound Bromide ([BMPy]Br)

| [BMPy]Br Conc. (ppm) | Cathodic Tafel Slope (βc) (mV/dec) | Transfer Coefficient (αc) | Exchange Current Density (i₀) (A/cm²) |

| 0 (Blank) | 124 | 0.48 | 2.5 x 10⁻⁴ |

| 100 | 148 | 0.40 | 1.8 x 10⁻⁴ |

| 200 | 151 | 0.39 | 1.1 x 10⁻⁴ |

| 300 | 162 | 0.36 | 0.9 x 10⁻⁴ |

| 400 | 165 | 0.36 | 0.7 x 10⁻⁴ |

| Data sourced from a study on zinc electrodeposition from an acidic sulfate bath. nmfrc.org |

Computational and Theoretical Modeling of 1 Butyl 3 Methylpyridinium Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for elucidating the electronic properties and intrinsic reactivity of the 1-butyl-3-methylpyridinium cation and its interactions with anions. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distributions, and interaction energies.

Density Functional Theory (DFT) has become a principal computational method for investigating the molecular properties of this compound-based systems. It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large systems like ion pairs.

Researchers have employed DFT to investigate ion pairing in this compound halides, revealing that the bulk structure of these ionic liquids is dominated by hydrogen-bonding interactions between the halide anion and the ortho protons of the pyridinium (B92312) ring. rsc.org This structural arrangement is crucial for understanding the macroscopic properties of these materials. DFT calculations have been successfully used to predict NMR chemical shifts (¹H, ¹³C, and ¹⁵N) for these systems, showing good agreement with experimental spectra, which validates the computational approach. rsc.org Furthermore, DFT has been used to study relativistic effects on the NMR chemical shifts when paired with heavy anions like bromide and iodide, attributing these effects to the non-covalent interactions with the heavy anion. researchgate.net

The versatility of DFT is also demonstrated in its application to understand the interactions of this compound with other molecules. For instance, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to model the interaction between this compound chloride and cellotetraose, a model for cellulose (B213188). cellulosechemtechnol.ro These studies found that solvation occurs through the formation of hydrogen bonds between the chloride anion and hydroxyl groups of the cellulose model. cellulosechemtechnol.ro A systematic study comparing this compound ([BMPy]+) with 1-butyl-3-methylimidazolium ([BMIM]+) based ionic liquids using DFT showed that the intermolecular interaction strength of [BMIM]+-based ILs is generally stronger than that of [BMPy]+-based ILs. nih.gov

The potential energy surface of ion pairs can be explored using DFT to identify the most stable configurations. For this compound chloride, the lowest potential energy corresponds to two optimized structures where the anion is located near the pyridinium ring. cellulosechemtechnol.ro The interaction between the cation and anion is a synergistic effect of electrostatic attractions and hydrogen bonding. acs.org DFT calculations indicate that the hydrogen bonds between the fluorine atoms of an anion like tetrafluoroborate (B81430) (BF₄⁻) and the hydrogen atoms on the pyridinium ring are stronger than those with the hydrogens on the butyl chain. acs.org

Table 1: DFT Calculated Properties for this compound Systems

| System | Computational Method | Calculated Property | Finding | Source |

| [B3MPy]X (X=Cl, Br, I) | DFT | NMR Chemical Shifts | Good agreement with experimental spectra, dominated by H-bonding. | rsc.org |

| [B3MPy][X₃] (X=Cl, Br, I) | Relativistic DFT | Relativistic effects on NMR shifts | Anions like I₃⁻ cause a relativistic deshielding effect on nearby pyridinium atoms. | researchgate.net |

| [B3MPy]Cl + Cellotetraose | DFT:B3LYP/6-311+G(d,p) | Interaction Mechanism | Solvation occurs via H-bonds between the Cl⁻ anion and cellulose hydroxyl groups. | cellulosechemtechnol.ro |

| [BPy][BF₄] | DFT | Interaction Geometry | H-bonds are stronger between the anion and pyridinium ring hydrogens than butyl chain hydrogens. | acs.org |

| [BMPy]-based ILs vs. [BMIM]-based ILs | DFT | Intermolecular Interaction Strength | [BMIM]⁺-based ILs exhibit stronger intermolecular interactions than [BMPy]⁺-based ILs. | nih.gov |

Ab Initio Methods for Cation-Anion Interaction Energies and Conformational Analysis

Ab initio methods, which are based on first principles without empirical parameters, provide a higher level of theory for calculating molecular properties, particularly interaction energies and conformational landscapes. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are used as benchmarks.

For pyridinium-based ionic liquids, ab initio calculations are crucial for accurately determining the energetics of different conformers of the this compound cation and the strength of its interaction with various anions. These calculations help in understanding how the flexibility of the butyl chain is influenced by the presence and position of the anion. nih.gov Studies on the similar 1-butyl-3-methylimidazolium cation have shown that the presence of a halide anion significantly affects the relative stability of the butyl chain's conformers (e.g., trans-trans vs. gauche-trans). nih.gov The strong electrostatic interaction between the cation and anion favors specific conformations. nih.gov

For instance, high-level ab initio calculations on 1-butyl-3-methylimidazolium chloride revealed that the most stable conformers are those where the chloride anion forms a hydrogen bond with, or is positioned above, the C2-H bond of the imidazolium (B1220033) ring. nih.gov The interaction energies for complexes of the 1-butyl-3-methylimidazolium cation with halide anions (Cl⁻, Br⁻, and I⁻) were calculated using MP2, with formation energies from isolated ions being -88.4, -86.4, and -79.0 kcal/mol, respectively. researchgate.net These studies highlight that electrostatic interactions are the primary source of attraction, with induction energy also playing a significant role. researchgate.net While these specific values are for the imidazolium analogue, they provide insight into the magnitude and nature of interactions expected in this compound systems. The principles of cation-anion interaction, including the role of hydrogen bonding and charge localization, are transferable. researchgate.net

Conformational analysis through ab initio methods involves scanning the potential energy surface by systematically changing dihedral angles. For the butyl group attached to a heterocyclic ring, this reveals the energy barriers between different rotational isomers, which is fundamental for understanding the cation's flexibility and how it packs in the liquid state. nih.govaip.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Transport Properties

Molecular dynamics simulations bridge the gap between the static picture from quantum chemical calculations and the dynamic reality of the bulk liquid. By solving Newton's equations of motion for a large ensemble of ions, MD simulations can predict macroscopic properties like density, viscosity, and conductivity from the underlying microscopic interactions.

The accuracy of MD simulations is critically dependent on the quality of the force field (FF), which is a set of parameters and potential functions that describe the interactions between atoms. For ionic liquids, force fields must accurately capture the complex interplay of electrostatic, van der Waals, and polarization effects.

Several force fields have been developed and refined for pyridinium-based ionic liquids. researchgate.net A common approach involves refining existing general force fields like the Canongia Lopes & Pádua (CL&P) force field, which is part of the OPLS-AA family. researchgate.net The refinement process often involves adjusting parameters to reproduce experimental data for density, heats of vaporization, and transport properties. One systematic procedure involves accounting for specific cation-anion interactions in the liquid phase to accurately reproduce dynamic properties at various temperatures. researchgate.net It has been shown that a model with three parameters per interaction site (atom diameter, potential well depth, and point electrostatic charge) can be sufficient to predict a wide range of thermodynamic, structural, and transport properties. researchgate.net

A key challenge in force field development for ionic liquids is accounting for electronic polarization. A common and computationally efficient method to approximate these effects is the uniform scaling of partial atomic charges, typically to a value between 0.8 and 0.9. acs.orgmdpi.com This scaling has been shown to improve the prediction of transport properties like viscosity and diffusion coefficients, which are often overestimated by non-polarizable force fields with full integer charges. acs.org Partial atomic charges are often derived from ab initio or DFT calculations using methods like the restrained electrostatic potential (RESP) fit. aip.org

Table 2: Common Approaches in Force Field Development for Pyridinium-Based ILs

| Force Field Strategy | Description | Key Advantage | Source |

| Refinement of Existing FFs (e.g., CL&P) | Systematically adjusting parameters of a well-established force field to better match experimental data for specific ILs. | Builds upon a robust and widely used framework. | researchgate.net |

| Partial Charge Scaling | Uniformly reducing the partial atomic charges on ions (e.g., to ±0.8e) to implicitly account for polarization effects. | Improves prediction of dynamic properties without the high computational cost of polarizable FFs. | acs.orgmdpi.com |

| Physically Motivated FFs | Developing parameters based on high-level quantum mechanical calculations (e.g., symmetry-adapted perturbation theory) with minimal fitting to experimental data. | Provides deeper physical insight into interaction energies. | acs.org |

Simulation of Microscopic Structure and Transport Mechanisms

With a validated force field, MD simulations can reveal detailed insights into the microscopic structure and transport mechanisms of this compound ionic liquids. Simulations have been used to investigate the structure of the 1-butylpyridinium (B1220074) tetrafluoroborate ([BPy][BF₄]) ionic liquid, showing strong long-range ordering with alternating cations and anions. acs.org Spatial distribution functions obtained from these simulations can clearly show the preferred orientation of ions relative to each other, such as the T-shaped orientation that plays a key role in the interaction between two pyridine (B92270) rings. acs.org

MD simulations have also been instrumental in comparing the properties of pyridinium-based ILs with their more common imidazolium counterparts. A systematic study of various [BMPy]⁺ and [BMIM]⁺ salts with different anions showed that aggregation behavior can exist, for example in sulfate-based ILs, which influences properties like density and self-diffusion coefficients. nih.gov The presence of strong hydrogen bonds, as seen in hydrogen sulfate-based ILs, was found to increase density and decrease the self-diffusion coefficient. nih.gov

The dynamics of ion movement are also a key output of MD simulations. The self-diffusion coefficients of the cation and anion can be calculated from their mean-squared displacement over time. nsmsi.ir These simulations can capture how the addition of a co-solvent like water dramatically enhances ion mobility. nsmsi.ir The simulations can also be used to calculate transport properties like ionic conductivity and shear viscosity, which are crucial for applications in electrochemistry and as lubricants. researchgate.netrsc.org

Multiscale Modeling Approaches for Performance Prediction and Design

Multiscale modeling strategies aim to combine the strengths of different computational methods to predict the performance of materials in complex systems and to guide their design. ntnu.no This approach acknowledges that no single simulation method can efficiently and accurately capture all relevant phenomena across all necessary length and time scales.

For this compound systems, a multiscale approach might involve using high-level DFT calculations to parameterize an accurate classical force field. rsc.org This force field is then used in large-scale MD simulations to predict bulk thermodynamic and transport properties. nih.gov The insights from these simulations, such as how the microscopic structure affects ion transport, can then be fed into continuum models to predict the performance of a device, such as a battery or supercapacitor, that uses the ionic liquid as an electrolyte. ontosight.ai

For example, first-principles molecular dynamics simulations, which use DFT to calculate forces on the fly, can be run for small systems to validate classical force fields or to study chemical reactions where bond breaking and forming are important. rsc.org While computationally expensive, these simulations provide a high-fidelity view of dynamic processes. The results can then be used to refine cheaper, classical models for use in much larger simulations that can access longer timescales, which are necessary for predicting properties like viscosity or the behavior at an electrode interface. nih.govacs.org This hierarchical approach allows for the rational design of ionic liquids by computationally screening different cation-anion combinations and predicting their properties before undertaking costly and time-consuming laboratory synthesis and characterization.

Integration of Theoretical Predictions with Experimental Observables

The validation and refinement of computational models for this compound-based systems are critically dependent on the integration of theoretical predictions with experimental observables. This synergistic approach ensures that the computational methodologies accurately capture the complex intermolecular forces and dynamic behavior inherent to these ionic liquids. The comparison between calculated and experimentally measured properties, such as spectroscopic signatures, thermodynamic data, and transport coefficients, serves as a rigorous test for the underlying theoretical assumptions and force field parameters.

Detailed research has been conducted to align computational results with experimental findings, particularly in the realms of spectroscopy and thermophysical properties.

Spectroscopic Property Validation

A prominent method for validating theoretical models is the comparison of predicted spectroscopic data with experimentally obtained spectra. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide sensitive probes into the molecular structure and interactions within the ionic liquid.

Density Functional Theory (DFT) calculations have been successfully employed to predict the NMR spectra of this compound halide ionic liquids. rsc.org Studies have shown a very good agreement between the calculated and experimental ¹H and ¹³C NMR chemical shifts for salts containing chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻) anions. rsc.org This agreement substantiates the computational model's ability to reproduce the effects of hydrogen bonding interactions, primarily between the anion and the ortho protons of the pyridinium ring. rsc.org However, for anions that form weaker hydrogen bonds, such as tribromide (Br₃⁻), simple DFT calculations of select ion aggregates are less effective in capturing the full structural diversity present in the bulk liquid. rsc.org

The table below presents a comparison of experimental and DFT-calculated ¹H NMR chemical shifts for the this compound cation ([B3Mpy]⁺) paired with different halide anions, demonstrating the strong correlation achieved for strongly interacting anions.

| Proton Position | [B3Mpy]Cl | [B3Mpy]Br | [B3Mpy]I |

| Exp. (ppm) | Calc. (ppm) | Exp. (ppm) | |

| H-2, H-6 (ortho) | 9.49 | 9.41 | 9.22 |

| H-4 (para) | 8.44 | 8.45 | 8.42 |

| H-5 (meta) | 7.96 | 8.00 | 7.96 |

| N-CH₂ (butyl) | 4.88 | 4.88 | 4.80 |

| Data sourced from reference rsc.org. Experimental values are for the bulk ionic liquids, and calculated values are for optimized ion pair structures. |

Furthermore, experimental IR and Terahertz spectroscopy studies on compounds like this compound tetrafluoroborate provide benchmark vibrational mode data that can be used to validate and refine force fields and quantum chemical calculations. nih.gov

Thermodynamic and Transport Property Validation

The reliability of atomistic force fields for simulating this compound systems is established by their ability to reproduce macroscopic thermodynamic and transport properties. Key observables for this validation include density, viscosity, diffusion coefficients, conductivity, and enthalpies of vaporization. researchgate.net

Force fields are often developed and refined by systematically comparing simulation results against experimental data across various temperatures. researchgate.net For instance, while some general force fields have been shown to overestimate the enthalpy of vaporization for certain pyridinium-based ionic liquids, refined models can achieve an acceptable agreement with experimental values. researchgate.net This refinement process is crucial for accurately predicting the energetic and transport characteristics of these materials.

Experimental measurements provide the essential benchmarks for these computational validations. Studies have reported detailed experimental data on the thermodynamic properties of this compound tetrafluoroborate ([B3Mpy][BF₄]), including excess molar volumes and excess molar enthalpies for its mixtures with water and various alcohols at different temperatures. researchgate.netacs.org Similarly, the speed of sound, another important thermophysical property, has been experimentally determined for [B3Mpy][BF₄] over a range of temperatures. whiterose.ac.uk These experimental datasets are invaluable for parameterizing and testing the accuracy of equations of state and molecular models like ePC-SAFT (electrolyte Perturbed-Chain Statistical Associating Fluid Theory). researchgate.net

The process often involves an iterative cycle: a force field is used to simulate a property, the result is compared to experimental data, and if a discrepancy exists, the force field parameters (such as partial atomic charges) are adjusted to improve agreement. acs.orgrsc.org This approach has been shown to significantly enhance the predictive power of molecular simulations for both pure ionic liquids and their mixtures. acs.orgrsc.org

Applications of 1 Butyl 3 Methylpyridinium in Advanced Chemical Technologies

1-Butyl-3-methylpyridinium as a Reaction Medium in Organic Synthesis and Catalysis

Ionic liquids, such as those based on the this compound cation, have emerged as promising "green" solvents and catalysts in organic reactions. smolecule.comchemimpex.com Their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to conventional volatile organic solvents. chemimpex.comchemimpex.com

The use of this compound salts as reaction media can significantly enhance reaction rates and yields in various organic transformations. chemimpex.com For instance, pyridinium-based ionic liquids have been shown to improve the efficiency of reactions such as the Diels-Alder, Friedel-Crafts, and Suzuki coupling reactions. The specific structure of the this compound cation, including the substitution pattern on the pyridine (B92270) ring, influences its solubility and catalytic behavior. smolecule.com

In the Morita–Baylis–Hillman reaction, pyridinium (B92312) ionic liquids like N-butylpyridinium nitrate (B79036) have proven to be efficient reaction media, leading to good yields in short reaction times. researchgate.net The use of microwave irradiation in conjunction with ionic liquids can further accelerate reaction rates. mdpi.com For example, the Ullmann homocoupling reaction has been successfully carried out using a copper nanoparticle catalyst in a mixture of this compound bis(trifluoromethylsulfonyl)imide and water under microwave irradiation, achieving good yields in just 30 minutes. mdpi.com

Furthermore, this compound bromide has been utilized to modify the surface of materials like zeolites, enhancing their catalytic activity for the conversion of carbohydrates into valuable platform chemicals such as 5-hydroxymethylfurfural (B1680220) and furfural. smolecule.com This modification alters the electronic density at the active sites of the zeolite, leading to improved catalytic performance. smolecule.com

The following table summarizes the enhancement in reaction outcomes observed when using this compound-based ionic liquids in selected catalytic reactions.

| Reaction | Catalyst/Medium | Key Findings | Reference |

| Stetter reaction | This compound bromide | Acts as a medium facilitating the reaction between aromatic aldehydes and acrylates. | smolecule.com |

| Morita–Baylis–Hillman | N-butylpyridinium nitrate | Efficient reaction medium, providing good yields in short reaction times. | researchgate.net |

| Ullmann homocoupling | Cu NPs@RGO in this compound bis(trifluormethylsulfonyl)imide/H₂O | Optimized conditions with microwave irradiation led to high yields (78–91%) in 30 minutes. | mdpi.com |

| Carbohydrate conversion | Zeolites functionalized with this compound bromide | Enhanced catalytic performance for conversion to 5-hydroxymethylfurfural and furfural. | smolecule.com |

This compound tribromide has demonstrated high efficiency as a regioselective reagent and solvent for the nuclear bromination of anilines and phenols. researchgate.netgoogle.com This ionic liquid facilitates the reaction under mild, solvent-free conditions, and the spent ionic liquid can be easily recycled. researchgate.netgoogle.com The regioselectivity of this process allows for the specific bromination of aromatic rings, which is a crucial step in the synthesis of many organic compounds. researchgate.net

In the context of stereoselectivity, while direct examples for this compound are emerging, related pyridinium systems have shown significant influence. For example, in the asymmetric alkynylation of N-alkylpyridinium ions, the chiral auxiliary attached to the pyridine ring, along with the reaction conditions, dictates the stereochemical outcome, leading to the formation of dihydropyridines with high diastereomeric ratios. mdpi.com The ability of ionic liquids to improve the stereoselectivity of enzymatic reactions has also been noted, which can be attributed to the specific interactions between the ionic liquid, the enzyme, and the substrate. mdpi.com

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. worktribe.comsci-hub.se Ionic liquids, including this compound derivatives, have been utilized as effective media for these reactions, contributing to more sustainable synthetic pathways. nih.govrsc.org

For instance, the Biginelli condensation, a three-component reaction to produce dihydropyrimidinones, has been successfully carried out in ionic liquids under microwave irradiation, resulting in high yields and significantly reduced reaction times compared to conventional heating. mdpi.com The use of ionic liquids in MCRs often allows for easy separation of the product and recycling of the reaction medium, aligning with the principles of green chemistry. mdpi.comresearchgate.net The synthesis of 3-aminoimidazo[1,2-a]pyridines via a three-component reaction has been achieved at room temperature using 1-butyl-3-methylimidazolium bromide, a related imidazolium-based ionic liquid. nih.gov The use of aqueous ionic liquid systems has also been explored to enhance the sustainability of MCRs. rsc.org

Role in Stereoselectivity and Regioselectivity

Application of this compound in Electrochemical Energy Storage Devices

The unique electrochemical properties of this compound salts make them highly suitable for applications in energy storage devices, particularly as electrolytes in supercapacitors and rechargeable batteries. chemimpex.comchemimpex.com

This compound-based ionic liquids are valued as electrolytes due to their excellent conductivity, thermal stability, and wide electrochemical window. chemimpex.comiolitec.de These properties are crucial for the development of high-performance and safe energy storage systems. chemimpex.comresearchgate.net For example, this compound chloride and bromide have been identified as effective electrolytes that can enhance the energy density and stability of supercapacitors and batteries. chemimpex.comchemimpex.com

In lithium batteries, gel polymer electrolytes containing this compound bis(trifluoromethylsulfonyl)imide (TFSI) have been investigated. researchgate.net These electrolytes exhibit advantageous thermal and electrochemical stability. researchgate.net Similarly, 1-butyl-4-methylpyridinium tetrafluoroborate (B81430) has been explored as an electrolyte for graphene-based electrochemical double-layer capacitors (EDLCs), demonstrating the potential to achieve high energy density. researchgate.net The choice of the anion, such as tetrafluoroborate (BF₄⁻) or bis(trifluoromethylsulfonyl)imide (TFSI), significantly influences the electrochemical stability of the ionic liquid. iolitec.de

The performance of electrochemical devices can be fine-tuned through the rational design of the ionic liquid electrolyte. ontosight.ai The structure of the this compound cation, combined with different anions, allows for the tailoring of properties like viscosity, ionic conductivity, and electrochemical stability. smolecule.combeilstein-journals.org

For instance, mixing 1-butyl-4-methylpyridinium tetrafluoroborate with 1-butyl-3-methylimidazolium tetrafluoroborate can create a eutectic mixture with a significantly lower melting point, which is beneficial for low-temperature applications. osti.gov The addition of co-solvents like acetonitrile (B52724) or propylene (B89431) carbonate to highly viscous pyridinium-based ionic liquids can also enhance the performance of EDLCs by improving ionic mobility. researchgate.net Studies have shown that the concentration of the ionic liquid and the type of co-solvent can have a profound effect on the operating potential window, specific capacitance, and internal resistance of the device. researchgate.net

The following table highlights the properties of different this compound-based electrolytes and their impact on device performance.

| Electrolyte System | Application | Key Performance Metrics | Reference |

| This compound TFSI with Li/LiFePO₄ | Lithium Battery | Good electrochemical performance and thermal stability. | researchgate.net |

| 1-Butyl-4-methylpyridinium BF₄ with graphene | Supercapacitor | High specific energy (49 Wh kg⁻¹) and power (4.13 kW kg⁻¹) achieved with acetonitrile as a co-solvent. | researchgate.net |

| This compound tetrafluoroborate | General Electrolyte | Exhibits a wide electrochemical window and good thermal stability. | iolitec.deontosight.ai |

Electrolyte Component in Supercapacitors and Rechargeable Batteries

This compound in Advanced Separation Processes

The unique physicochemical properties of this compound-based ionic liquids, such as their negligible vapor pressure, thermal stability, and tunable solvency, make them highly suitable for a variety of advanced separation technologies. These properties allow for the development of more efficient and environmentally benign separation processes compared to traditional methods that rely on volatile organic solvents.

Extraction of Metal Ions and Organic Species

The application of this compound salts in liquid-liquid extraction processes has shown considerable promise, particularly for the separation of metal ions and organic compounds from aqueous solutions. chemimpex.comontosight.ai These ionic liquids can act as both the solvent and, in some cases, as part of the extracting agent system.

Research has demonstrated the effectiveness of this compound bromide in the liquid-liquid extraction of valuable metals from ores, highlighting its potential role in the mining and recycling industries. chemimpex.com The general mechanism involves the formation of metal complexes that are preferentially soluble in the ionic liquid phase. rsc.org For instance, after complexation with a suitable chelator, metal ions can be transferred from an aqueous phase to the ionic liquid phase. The separation of the metal ions from the ionic liquid for recovery can then be achieved by altering conditions, such as decreasing the pH with an acid solution, which decomposes the metal complex and allows for the regeneration of the ionic liquid. rsc.org While much of the detailed research has focused on imidazolium-based ionic liquids for extracting heavy metals like zinc, copper, and cadmium, the principles are transferable to pyridinium systems. researchgate.netgnest.org

In the realm of organic species extraction, pyridinium-based ionic liquids are recognized for their potential. Although specific studies often highlight more common ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) for removing organic impurities from water, the underlying principles of solvency and phase separation are applicable to this compound salts. bibliotekanauki.pl These ionic liquids can be particularly useful for extracting halogenated organic compounds from water, with their efficiency dependent on the partition coefficient between the aqueous and ionic liquid phases. bibliotekanauki.pl

Cellulose (B213188) Dissolution and Biomass Processing

Pyridinium-based ionic liquids, including this compound chloride, have emerged as highly promising solvents for the dissolution of cellulose and the processing of lignocellulosic biomass. cellulosechemtechnol.roresearchgate.netresearchgate.net This capability is crucial for the development of biorefineries, which aim to convert biomass into biofuels and other valuable chemicals. The dissolution process is a significant challenge due to the extensive network of hydrogen bonds in cellulose that makes it insoluble in water and most common organic solvents.

Theoretical and experimental studies have shown a clear correlation between the chemical structure of 1-alkyl-3-methylpyridinium ionic liquids and their ability to dissolve cellulose. cellulosechemtechnol.roresearchgate.net The mechanism involves the disruption of the cellulose hydrogen-bond network. Quantum chemical calculations indicate that the anions of the ionic liquid (e.g., chloride) form strong hydrogen bonds with the hydroxyl groups of the cellulose polymer. cellulosechemtechnol.ro The this compound cation also plays a role in the solvation process. cellulosechemtechnol.ro

Research has shown that 1,3-disubstituted pyridinium salts are particularly effective for cellulose dissolution. researchgate.net For example, this compound chloride ([C4C1Py]Cl) has been reported to dissolve up to 23% by weight of cellulose. researchgate.net This efficiency makes it a candidate for pretreating and deconstructing various biomass feedstocks, such as rice husk, to separate lignin (B12514952) and convert carbohydrates into platform sugars. nih.govacs.org

Table 1: Cellulose Dissolution in Selected 1-Alkyl-3-methylpyridinium Chlorides

| Ionic Liquid | Alkyl Group | Cellulose Dissolution (%) |

|---|---|---|

| 1-Ethyl-3-methylpyridinium chloride | Ethyl | 26 |

| This compound chloride | Butyl | 23 |

Data sourced from studies on pyridinium-based ionic liquids. researchgate.net

Applications in Chromatographic and Membrane Separations

The distinct properties of this compound salts also lend themselves to applications in chromatography and membrane-based separations. In chromatography, ionic liquids can be used as novel stationary phases or as modifiers to existing stationary phases in gas chromatography (GC), offering unique selectivity.